molecular formula C20H19ClN2O3S2 B11269227 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide

Cat. No.: B11269227
M. Wt: 435.0 g/mol
InChI Key: KPCPJRHAXZKZOK-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: LiAlH4, dry ether, reflux.

    Substitution: Halogens (Cl2, Br2), concentrated sulfuric acid, nitric acid, room temperature to reflux.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide is unique due to its specific structural features, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula

C20H19ClN2O3S2

Molecular Weight

435.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C20H19ClN2O3S2/c1-3-14-5-4-6-16(13-14)22-20(24)19-18(11-12-27-19)28(25,26)23(2)17-9-7-15(21)8-10-17/h4-13H,3H2,1-2H3,(H,22,24)

InChI Key

KPCPJRHAXZKZOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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